Benzenamine, N-(acetyloxy)-N-methyl-4-((4-methylphenyl)azo)-
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Overview
Description
Benzenamine, N-(acetyloxy)-N-methyl-4-((4-methylphenyl)azo)- is a complex organic compound characterized by its unique structure, which includes an azo group (-N=N-) and an acetyloxy group (-OCOCH3)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-(acetyloxy)-N-methyl-4-((4-methylphenyl)azo)- typically involves the diazotization of aniline derivatives followed by azo coupling with a suitable coupling component. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the successful formation of the azo compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing automated systems to maintain precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, N-(acetyloxy)-N-methyl-4-((4-methylphenyl)azo)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of nitroso or nitro derivatives.
Reduction: The azo group can be reduced to form amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Conditions typically involve the use of strong acids or bases to facilitate the substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Various substituted aromatic compounds depending on the substituents introduced.
Scientific Research Applications
Benzenamine, N-(acetyloxy)-N-methyl-4-((4-methylphenyl)azo)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a biological stain or marker.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of Benzenamine, N-(acetyloxy)-N-methyl-4-((4-methylphenyl)azo)- involves its interaction with molecular targets through its azo and acetyloxy groups. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The acetyloxy group can be hydrolyzed to release acetic acid, which may contribute to the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Benzenamine, N,N-dimethyl-4-(phenylazo)-: Similar in structure but lacks the acetyloxy group.
Benzenamine, 2-methyl-4-[(2-methylphenyl)azo]-: Contains a methyl group instead of an acetyloxy group.
Benzenamine, N,N-dimethyl-4-[(3-methylphenyl)azo]-: Similar structure with a different substitution pattern.
Uniqueness
Benzenamine, N-(acetyloxy)-N-methyl-4-((4-methylphenyl)azo)- is unique due to the presence of both the azo and acetyloxy groups, which confer distinct chemical and biological properties. This combination allows for a broader range of reactions and applications compared to its similar counterparts.
Properties
CAS No. |
67371-64-6 |
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Molecular Formula |
C16H17N3O2 |
Molecular Weight |
283.32 g/mol |
IUPAC Name |
[N-methyl-4-[(4-methylphenyl)diazenyl]anilino] acetate |
InChI |
InChI=1S/C16H17N3O2/c1-12-4-6-14(7-5-12)17-18-15-8-10-16(11-9-15)19(3)21-13(2)20/h4-11H,1-3H3 |
InChI Key |
XUXUUIACMATMMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)OC(=O)C |
Origin of Product |
United States |
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